- Camkii inhibitors and uses thereof, United States, , ,
Cas no 937048-39-0 ((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid)

937048-39-0 structure
Nome del prodotto:(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid
Numero CAS:937048-39-0
MF:C15H23BN2O4
MW:306.165124177933
MDL:MFCD10696664
CID:1039117
PubChem ID:22392008
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid
- (3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid
- DTXSID80625391
- 3-(4-tert-butyloxycarbonylpiperazin-1-yl)phenylboronic acid
- (3-[4-Boc-piperazin-1-yl]phenyl)boronic Acid
- NCGC00249549-01
- 4-(3-Boronophenyl)-1-piperazinecarboxylic Acid, 1,1-Dimethylethyl Ester
- DB-110755
- AKOS015893116
- {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid
- MFCD10696664
- W17685
- 937048-39-0
- 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid
- CS-0060944
- XH0330
- [3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
- AS-55711
- AB57875
- SCHEMBL2567243
- (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)boronic acid
- JBOOIEDHOGPRIZ-UHFFFAOYSA-N
-
- MDL: MFCD10696664
- Inchi: 1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3
- Chiave InChI: JBOOIEDHOGPRIZ-UHFFFAOYSA-N
- Sorrisi: O=C(N1CCN(C2C=C(B(O)O)C=CC=2)CC1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 306.1750874 g/mol
- Massa monoisotopica: 306.1750874 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 378
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.2Ų
- Peso molecolare: 306.17
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM335184-25mg |
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |
937048-39-0 | 95%+ | 25mg |
$29 | 2022-08-31 | |
Ambeed | A384764-250mg |
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |
937048-39-0 | 98% | 250mg |
$79.0 | 2025-02-25 | |
Chemenu | CM335184-100mg |
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |
937048-39-0 | 95%+ | 100mg |
$102 | 2022-09-28 | |
ChemScence | CS-0060944-250mg |
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |
937048-39-0 | 95.68% | 250mg |
$124.0 | 2022-04-26 | |
abcr | AB309640-5 g |
(3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid, 95%; . |
937048-39-0 | 95% | 5g |
€1317.00 | 2023-04-26 | |
Ambeed | A384764-100mg |
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |
937048-39-0 | 98% | 100mg |
$47.0 | 2025-02-25 | |
Matrix Scientific | 092788-1g |
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid, 95+% |
937048-39-0 | 95+% | 1g |
$1428.00 | 2023-09-10 | |
1PlusChem | 1P00GTVA-100mg |
(3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid |
937048-39-0 | 98% | 100mg |
$34.00 | 2025-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTC855-5g |
[3-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid |
937048-39-0 | 95% | 5g |
¥3737.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131584-1g |
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid |
937048-39-0 | 95% | 1g |
¥1861.00 | 2024-04-24 |
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 45 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 2 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 2 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- CamkII inhibitors and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene , Tetrahydrofuran ; -70 °C; 30 min, -70 °C
1.2 Reagents: Triisopropyl borate ; -70 °C; 70 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Phosphoric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Triisopropyl borate ; -70 °C; 70 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Phosphoric acid Solvents: Water ; 30 min, rt
Riferimento
- Preparation of isoquinolines and related compounds as inhibitors of NHE-mediated antiport useful in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -70 °C; 10 min, -70 °C; 1 h, -70 °C
1.2 Reagents: Triisopropyl borate ; overnight, -70 °C → rt
1.3 Reagents: Sodium hydroxide , Water Solvents: Water ; 1 h, rt
1.4 Reagents: Phosphoric acid Solvents: Water ; pH 6
1.2 Reagents: Triisopropyl borate ; overnight, -70 °C → rt
1.3 Reagents: Sodium hydroxide , Water Solvents: Water ; 1 h, rt
1.4 Reagents: Phosphoric acid Solvents: Water ; pH 6
Riferimento
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Toluene , Tetrahydrofuran , Hexane ; 30 min, -78 °C; -78 °C → -20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; -20 °C; -20 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; -20 °C; -20 °C → rt
Riferimento
- Alpha-substituted arylmethylpiperazine pyrazolo[1,5-a]pyrimidine amide derivatives as antiretroviral agents and their preparation and use in the treatment of HIV associated diseases, World Intellectual Property Organization, , ,
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Raw materials
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Preparation Products
(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid Letteratura correlata
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
937048-39-0 ((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid) Prodotti correlati
- 1806692-83-0(2-Hydroxy-6-iodophenylhydrazine)
- 467-63-0(Solvent Violet 9 (Technical Grade))
- 1706463-10-6(N'-Hydroxy-1-(3-methoxyphenyl)cyclopropane-1-carboximidamide)
- 82358-02-9(1,3-oxazole-2-thiol)
- 70972-83-7(methyl 2-(benzenesulfonyl)-2-diazoacetate)
- 1805412-61-6(2-Bromo-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine)
- 1020724-11-1(5-Methyl-1-4-(propan-2-yl)phenyl-1H-pyrazole-3-carboxylic Acid)
- 525-66-6(Propranolol)
- 1805163-49-8(4-Bromo-3-(bromomethyl)-6-(difluoromethyl)-2-methoxypyridine)
- 2228968-86-1(2-(azetidin-2-yl)-6-(propan-2-yloxy)pyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937048-39-0)(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

Purezza:99%
Quantità:1g
Prezzo ($):190.0